molecular formula C18H11Br2NO B3056394 10H-Phenoxazine, 3,7-dibromo-10-phenyl- CAS No. 71041-12-8

10H-Phenoxazine, 3,7-dibromo-10-phenyl-

Cat. No.: B3056394
CAS No.: 71041-12-8
M. Wt: 417.1 g/mol
InChI Key: DGMARKIFPUNHBC-UHFFFAOYSA-N
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Description

10H-Phenoxazine, 3,7-dibromo-10-phenyl-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic electronics, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- typically involves the bromination of phenoxazine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available phenoxazine. The process includes bromination followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 10H-Phenoxazine, 3,7-dibromo-10-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10H-Phenoxazine, 3,7-dibromo-10-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.

    Pathways Involved: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

    10H-Phenothiazine, 3,7-dibromo-10-phenyl-: Similar in structure but contains sulfur instead of oxygen.

    10H-Phenoxazine, 3,7-dibromo-10-methyl-: Similar bromination pattern but with a methyl group instead of a phenyl group.

Uniqueness: 10H-Phenoxazine, 3,7-dibromo-10-phenyl- stands out due to its unique combination of bromine atoms and a phenyl group, which enhances its electron-donating properties and makes it suitable for applications in advanced materials and medicinal chemistry .

Properties

IUPAC Name

3,7-dibromo-10-phenylphenoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2NO/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMARKIFPUNHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533743
Record name 3,7-Dibromo-10-phenyl-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71041-12-8
Record name 3,7-Dibromo-10-phenyl-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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